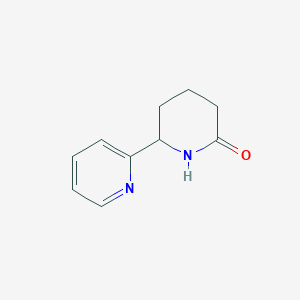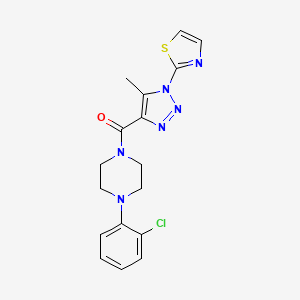
6-(Pyridin-2-yl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Pyridin-2-yl)piperidin-2-one” is a compound with the molecular weight of 176.22 . It is a powder at room temperature . This compound is part of the piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
A novel four-component diastereoselective synthesis of piperidin-2-one salts containing a quaternized pyridine unit has been reported . This synthesis was conducted using Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium acetate in methanol . It is a convenient approach to the synthesis of 1-((3SR,4RS,6SR)-4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halides with three stereocenters in 48–84% yield or 1-[(3SR,4RS,5RS,6SR)-4,6-diaryl-5-cyano-5-(methoxycarbonyl)-2-oxopiperidin-3-yl]-pyridin-1-ium halides with four stereocenters in 44–74% .Molecular Structure Analysis
The molecular structure of “6-(Pyridin-2-yl)piperidin-2-one” can be represented by the InChI code: 1S/C10H12N2O/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-2,4,7,9H,3,5-6H2,(H,12,13) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“6-(Pyridin-2-yl)piperidin-2-one” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Luminescent Compounds
6-(Pyridin-2-yl)piperidin-2-one and its derivatives find significant applications in the field of coordination chemistry. One notable area is their use as versatile ligands in the synthesis of luminescent lanthanide compounds, which have potential applications in biological sensing. Furthermore, these compounds have been involved in the development of iron complexes that exhibit unusual thermal and photochemical spin-state transitions, highlighting their importance in creating materials with unique magnetic properties (Halcrow, 2005).
Structural Chemistry and Thioanalogue Synthesis
Research has also delved into the synthesis and structural analysis of thioanalogues of 6-(Pyridin-2-yl)piperidin-2-one. Such studies provide insights into the structural characteristics and spectral properties of these compounds, contributing to the broader understanding of thiolactam chemistry and its potential applications in drug design and development (Wojciechowska-Nowak et al., 2011).
Optical Properties and Material Science
The incorporation of 6-(Pyridin-2-yl)piperidin-2-one derivatives into trisheterocyclic systems has been studied for their structure-dependent and environment-responsive optical properties. This research is pivotal for the development of new materials with specific thermal, redox, and fluorescence characteristics, offering applications in electronic devices, sensors, and photonic materials (Palion-Gazda et al., 2019).
Anticancer Activity and Metal Complexes
Another significant application involves the synthesis of complexes with metals such as platinum and palladium using derivatives of 6-(Pyridin-2-yl)piperidin-2-one. These complexes have been studied for their antibacterial activity and their ability to induce DNA strand breakage, showcasing their potential in overcoming cisplatin resistance and contributing to the development of novel anticancer therapies (Kovala‐Demertzi et al., 2003).
Synthesis and Medicinal Chemistry Applications
Furthermore, the flexible approach to synthesizing unknown 1-(1H-pyrrol-3-yl)pyridinium salts from 6-(Pyridin-2-yl)piperidin-2-one showcases the compound's versatility in creating novel heterocyclic compounds. This strategy emphasizes the compound's role in medicinal chemistry, offering new scaffolds for drug discovery and development (Khlebnikov et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes the synthesis of “6-(Pyridin-2-yl)piperidin-2-one” and its derivatives.
Wirkmechanismus
Target of Action
6-(Pyridin-2-yl)piperidin-2-one is a derivative of piperidine . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets to exert their therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific biological targets . The downstream effects of these interactions would depend on the specific targets and the nature of the interaction.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
6-pyridin-2-ylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-2,4,7,9H,3,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKQERCQCNJIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2999677.png)
![3-allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2999679.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2999680.png)


![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2999684.png)
![N-(1-cyanocyclopentyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2999688.png)


![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2999694.png)
![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2999698.png)
![2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2999699.png)